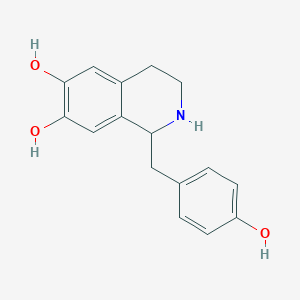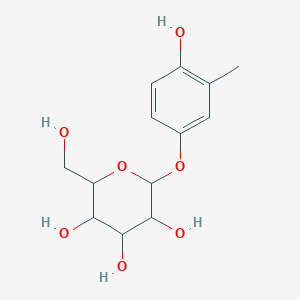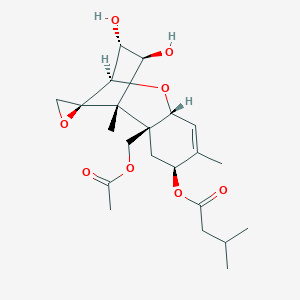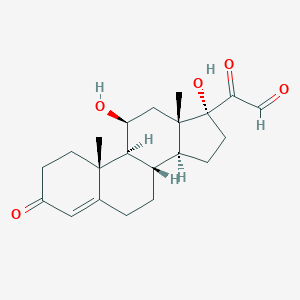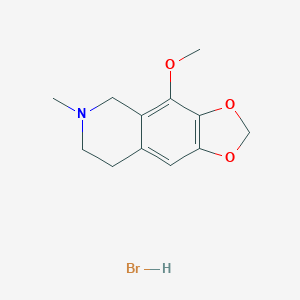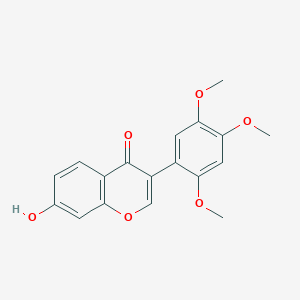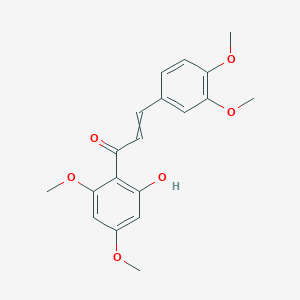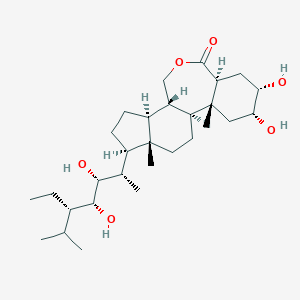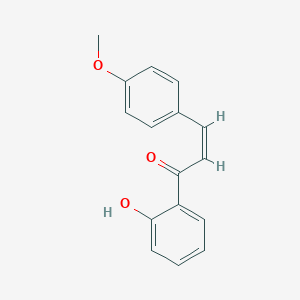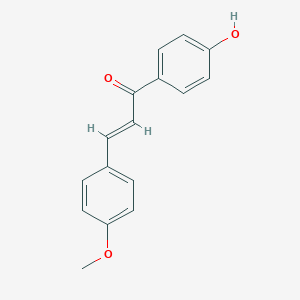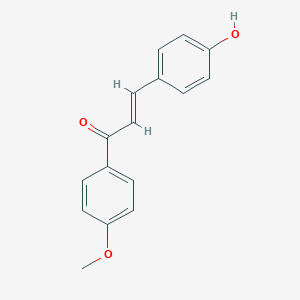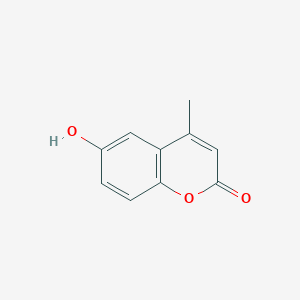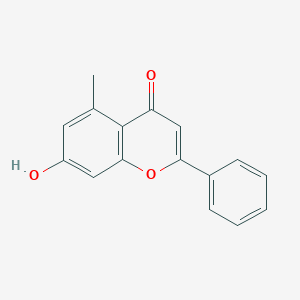
4'-Hydroxyflavanone
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4’-Hydroxyflavanone is Sex hormone-binding globulin (SHBG) . SHBG is a protein that binds to sex hormones, including testosterone and estradiol. It plays a crucial role in regulating the amount of unbound sex hormones in the bloodstream.
Mode of Action
4’-Hydroxyflavanone acts as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs) . SREBPs are transcription factors that control the expression of a range of enzymes that regulate lipid homeostasis . By inhibiting SREBPs, 4’-Hydroxyflavanone can influence the regulation of lipid levels in the body.
Biochemical Pathways
It is known that the compound’s inhibition of srebps can impact lipid synthesis . This could potentially affect various downstream effects related to lipid metabolism and homeostasis.
Result of Action
Research suggests that 4’-Hydroxyflavanone has potential pharmaceutical applications against fatty liver disease, hepatic steatosis, and dyslipidemia . These conditions are all related to abnormal lipid metabolism, which 4’-Hydroxyflavanone can influence through its inhibition of SREBPs .
Action Environment
The action, efficacy, and stability of 4’-Hydroxyflavanone can be influenced by various environmental factors. For instance, the compound is generally soluble in organic solvents such as chloroform and ethanol, but insoluble with water . This solubility profile can impact the compound’s bioavailability and its ability to reach its target sites in the body.
Biochemical Analysis
Biochemical Properties
4’-Hydroxyflavanone is an inhibitor of SREBP, transcription factors that control the expression of a range of enzymes that regulate lipid homeostasis . Research suggests that 4’-hydroxyflavanones have potential pharmaceutical applications against fatty liver disease, hepatic steatosis, and dyslipidemia .
Cellular Effects
4’-Hydroxyflavanone has been shown to have significant effects on cellular function. It has been found to inhibit NO and chemiluminescence generated via LPS-stimulated macrophages . Moreover, it dose-dependently modulates proinflammatory cytokine production (IL-1β, IL-6, IL-12p40, IL-12p70, and TNF-α) in stimulated RAW264.7 cells .
Molecular Mechanism
The molecular mechanism of 4’-Hydroxyflavanone involves its role as an inhibitor of SREBP, transcription factors that control the expression of a range of enzymes that regulate lipid homeostasis . This suggests that 4’-hydroxyflavanones have potential pharmaceutical applications against fatty liver disease, hepatic steatosis, and dyslipidemia .
Dosage Effects in Animal Models
In animal models, 4’-Hydroxyflavanone has shown significant anti-inflammatory activity. The 2′-methylflavanone (5B) and the 3′-methylflavanone (6B) possess the strongest anti-inflammatory activity among all the tested flavanone derivatives .
Metabolic Pathways
It is known that flavonoids, including 4’-Hydroxyflavanone, have been used extensively as anticancer, antimicrobial, antiviral, antiangiogenic, antimalarial, antioxidant, neuroprotective, antitumor, and anti-proliferative agents .
Transport and Distribution
It is known that flavonoids, including 4’-Hydroxyflavanone, have been used extensively as anticancer, antimicrobial, antiviral, antiangiogenic, antimalarial, antioxidant, neuroprotective, antitumor, and anti-proliferative agents .
Subcellular Localization
The subcellular localization of 4’-Hydroxyflavanone was investigated by overexpressing C-terminally tagged GFP fusion proteins (FcFNSII-1-GFP and FcFNSII-2-GFP). N-terminal membrane-spanning domains were necessary to ensure endoplasmic reticulum localization and anchoring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Hydroxyflavanone can be synthesized through both enzymatic and chemical methods. Enzymatic synthesis typically involves the use of plant or microbial enzymes to catalyze the reaction . Chemical synthesis, on the other hand, employs organic synthesis techniques, often starting with the condensation of appropriate phenolic compounds .
Industrial Production Methods: Industrial production of 4’-Hydroxyflavanone involves large-scale organic synthesis processes. The compound is produced by reacting 4-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization and reduction steps . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxyflavanone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can have different biological activities and applications .
Scientific Research Applications
4’-Hydroxyflavanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex flavonoids and other organic compounds.
Biology: The compound is studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Research suggests that 4’-Hydroxyflavanone has potential pharmaceutical applications against fatty liver disease, hepatic steatosis, and dyslipidemia.
Comparison with Similar Compounds
- Flavanone
- 2’-Hydroxyflavanone
- 6-Hydroxyflavanone
- 7-Hydroxyflavanone
Comparison: 4’-Hydroxyflavanone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other flavanones. For instance, 6-Hydroxyflavanone has been shown to have higher antioxidant activity and better DNA protective effects than 4’-Hydroxyflavanone . 4’-Hydroxyflavanone’s ability to inhibit SREBPs and regulate lipid metabolism makes it particularly valuable in medical research .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHVIYHWWQYJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022487 | |
| Record name | 4'-Hydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6515-37-3 | |
| Record name | 4′-Hydroxyflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavanone, 4'-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxyflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-HYDROXYFLAVANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K6L8O868Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 4'-Hydroxyflavanone is C15H12O3, and its molecular weight is 240.25 g/mol. []
A: Spectroscopic analysis, including IR, MS, UV, 1H-NMR, and 13C-NMR spectroscopy, has been used to elucidate the structure of this compound and its microbial metabolites. [] For instance, a characteristic fragmentation pattern in the EI-mass spectra has been observed for 4'-hydroxyflavanones, distinguishing them from their 4'-methoxy counterparts. [] NMR studies have also been used to investigate the diastereoisomeric inclusion complexes formed between this compound and cyclodextrins. [, ]
A: Research suggests that this compound might play a role in bitter-masking. [] It has been identified as one of the bitter-masking principles in herba santa. []
A: Studies comparing various flavonoids, including this compound, suggest that the presence of a 2,3-double bond in the C ring, a hydroxyl group at the 4' position, and the overall flavanone structure contribute to its biological activity. [, ] For example, this compound exhibited an enhancement of TNF cytotoxicity in L-929 tumor cells, while other flavanones without the 4'-hydroxyl group did not show this effect. [] Additionally, modifications in the position of the hydroxyl group and the presence of a sugar moiety have been shown to influence the immunosuppressive activity of flavanones. []
ANone: While the specific mechanism of action for this compound's bitter-masking effect is not fully elucidated, it is suggested that interaction with taste receptors may be involved. Further research is needed to understand the specific molecular interactions involved.
A: Studies have shown that various fungi can metabolize this compound, producing a range of metabolites. [, ] For example, fermentation with Beauveria bassiana yielded metabolites like 6,3',4'-trihydroxyflavanone, 3',4'-dihydroxyflavanone 6-O-β-D-4-methoxyglucopyranoside, and this compound 3'-sulfate. [, ] Cunninghamella echinulata transformed this compound into metabolites like 6,4'-dihydroxyflavanone and flavanone-4'-O-β-D-glucopyranoside. [, ] These findings highlight the potential of using microbial biotransformation to generate novel this compound derivatives.
A: High-performance liquid chromatography (HPLC) has been used to determine this compound levels in human urine samples. [] Gas chromatography-mass spectrometry (GC/MS) analysis identified this compound in Changbai Mountain propolis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


